
2-Fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzonitrile (C₈H₃F₄N, molecular weight: 205.11 g/mol) is a fluorinated aromatic nitrile characterized by a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing substituents (-F and -CF₃) enhance its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it valuable for constructing complex heterocyclic systems .
In OLED applications, derivatives of this compound exhibit strong electron-accepting properties, enabling efficient charge transport in solid-state films . Additionally, it serves as a critical building block for fungicides such as flutianil, which targets powdery mildew .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-bromo-5-fluorobenzotrifluoride with a cyanide source under suitable conditions . The reaction conditions often involve the use of a catalyst and a solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(trifluoromethyl)benzonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzonitriles, while oxidation or reduction reactions can lead to the formation of corresponding benzoic acids or benzylamines .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
2-Fluoro-5-(trifluoromethyl)benzonitrile serves as an essential intermediate in the synthesis of numerous pharmaceutical agents. Its unique fluorinated structure enhances biological activity and selectivity, making it particularly valuable in developing anti-inflammatory and anti-cancer drugs. For instance, studies have shown that compounds containing trifluoromethyl groups exhibit increased potency against certain biological targets, enhancing their therapeutic efficacy .
Case Study: Anti-Cancer Agents
Research has highlighted the effectiveness of this compound in synthesizing novel anti-cancer agents. For example, derivatives of this compound have been explored for their ability to inhibit specific enzyme systems involved in cancer progression, demonstrating promising results in preclinical trials .
Agricultural Chemicals
Formulation of Agrochemicals
The compound is also utilized in the formulation of agrochemicals such as herbicides and pesticides. Its ability to target specific plant processes while minimizing environmental impact makes it a favorable choice in agricultural applications. The incorporation of fluorinated groups often leads to enhanced stability and effectiveness of these chemicals .
Case Study: Herbicide Development
A notable application is its use in developing selective herbicides that effectively control weed growth without harming crops. Research indicates that herbicides formulated with this compound show improved efficacy and reduced environmental toxicity compared to traditional formulations .
Material Science
Advanced Materials Development
In material science, this compound is employed to create advanced materials such as polymers and coatings. The fluorinated structure imparts enhanced thermal stability and chemical resistance, making these materials suitable for harsh environments .
Comparison Table: Properties of Fluorinated vs. Non-Fluorinated Materials
Property | Fluorinated Materials | Non-Fluorinated Materials |
---|---|---|
Thermal Stability | High | Moderate |
Chemical Resistance | Excellent | Poor |
Environmental Impact | Lower | Higher |
Fluorinated Compounds Research
Study of Reactivity and Properties
Researchers utilize this compound to investigate the properties and reactivity of fluorinated compounds. The unique characteristics imparted by fluorine atoms can lead to innovative applications across various scientific fields .
Analytical Chemistry
Standardization in Analytical Methods
This compound serves as a standard in analytical chemistry, aiding in the calibration of instruments and ensuring accurate measurements in complex mixtures. Its role is crucial for quality control processes in laboratories, particularly when analyzing fluorinated compounds .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-fluoro-5-(trifluoromethyl)benzonitrile with analogs differing in substituent type, position, or functional groups. Key distinctions in physical properties, reactivity, and applications are highlighted.
Substituent Variations
2-Fluoro-5-(trifluoromethoxy)benzonitrile (C₈H₃F₄NO) Structural Difference: Replaces -CF₃ with -OCF₃. This compound is used in organic electronics but may exhibit lower stability in SNAr reactions compared to the trifluoromethyl analog . Molecular Weight: 205.11 g/mol (identical to parent compound).
2-Chloro-5-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N)
- Structural Difference : Replaces -F with -Cl.
- Impact : Chlorine is a stronger electron-withdrawing group than fluorine, increasing the compound’s electrophilicity and reactivity in cross-coupling reactions. However, chlorine’s larger atomic size may sterically hinder certain transformations. This compound is regulated as a toxic solid under international guidelines .
- Molecular Weight : 221.56 g/mol.
2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) Structural Difference: Replaces -CF₃ with -CHO. Impact: The aldehyde group (-CHO) introduces a reactive site for condensation reactions, enabling its use in synthesizing Schiff bases or heterocycles. This derivative is an intermediate for PARP inhibitors . Molecular Weight: 149.12 g/mol.
Positional Isomers
3-Fluoro-5-(trifluoromethyl)benzonitrile (C₈H₃F₄N) Structural Difference: Fluorine at the 3-position instead of 2. This isomer is used as a specialty intermediate in agrochemical synthesis .
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (C₉H₅F₄N) Structural Difference: Adds a methyl (-CH₃) group at the 4-position. Impact: The methyl group increases steric bulk, which may impede crystallization in OLED films. However, it improves solubility in nonpolar solvents . Molecular Weight: 203.14 g/mol.
Functional Group Modifications
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (C₁₅H₁₀F₃NO) Structural Difference: Replaces -F with -O-(4-methylphenyl). Impact: The phenoxy group introduces π-conjugation, extending applications to liquid crystals or photovoltaic materials. Its higher molecular weight (277.24 g/mol) may reduce volatility compared to the parent compound .
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofurylidene)methyl]benzonitrile (C₁₆H₇FNO₂) Structural Difference: Adds a fused isobenzofuranone moiety. Impact: This derivative is a midbody in the synthesis of Olaparib, a PARP inhibitor. Its synthesis avoids corrosive reagents, offering a greener route compared to traditional methods .
Comparative Data Table
Biological Activity
2-Fluoro-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and its role in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H4F4N
- Molecular Weight : 201.12 g/mol
This compound features a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzonitrile ring, which significantly influences its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluoro and trifluoromethyl-substituted compounds, including this compound.
Case Study: Antibacterial Screening
A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives against clinically relevant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substitutions demonstrated significant antibacterial activity:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | Not directly tested | Potentially active based on structural analogs |
Salicylanilide Derivative | 0.031–0.062 | MRSA and VRSA |
The study suggested that modifications in the fluorine substitution pattern can enhance the activity against multidrug-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments were performed using Vero cells to determine the selectivity index of various compounds. The results indicated that several derivatives exhibited low cytotoxicity while maintaining antibacterial efficacy:
- Compounds with MIC values below 1 µg/mL against MRSA showed promising selectivity indices above 10, indicating potential for further development as therapeutic agents .
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific molecular targets. The compound's structure allows it to engage with various neurotransmitter receptors and potentially modulate signaling pathways involved in inflammation and infection .
Inhibitory Activity
Inhibitory assays have shown that compounds similar to this compound can act as potent inhibitors of key enzymes involved in metabolic pathways, such as branched-chain amino acid transaminases (BCAT). For instance, a related compound demonstrated significant IC50 values in cellular assays, indicating effective target engagement .
Toxicological Profile
While acute toxicity studies have not classified this compound as harmful, it is essential to consider its potential irritant effects on skin and eyes. Long-term exposure assessments suggest minimal chronic effects; however, standard safety practices should be maintained when handling the compound .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-Fluoro-5-(trifluoromethyl)benzonitrile?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : Reacting halogenated precursors (e.g., 5-bromo-2-fluorobenzonitrile) with trifluoromethyl boronic acids under palladium catalysis .
- Lithiation Strategies : Directed ortho-lithiation of fluorobenzonitrile derivatives followed by quenching with trifluoromethylating reagents (e.g., CF₃SiMe₃) .
- Stepwise Functionalization : Starting from 2-fluoro-5-methylbenzonitrile, sequential fluorination and oxidation steps can introduce the trifluoromethyl group .
Q. Basic: How is this compound characterized in academic research?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : Distinct signals for fluorine atoms (¹⁹F NMR: δ -60 to -65 ppm for CF₃, δ -110 ppm for aromatic F) and nitrile protons (¹H NMR: δ 7.5–8.5 ppm aromatic region) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 215.12 g/mol) .
Q. Advanced: What challenges arise in regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects:
- Iodination : Using LDA vs. PhLi as bases alters the dominant regioisomer (3-iodo vs. 5-iodo) due to kinetic vs. thermodynamic control. In situ NMR/IR spectroscopy monitors lithiated intermediates to optimize conditions .
- Cross-Coupling : Electron-withdrawing groups (CN, CF₃) deactivate certain positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with electron-deficient ligands) .
Q. Advanced: How does this compound enhance OLED performance?
Methodological Answer:
The compound serves as an electron-accepting anchor in indolocarbazole-based emitters:
- Hydrogen Bonding : The nitrile and CF₃ groups stabilize solid-state films, improving aggregation-induced emission (AIE) and thermal stability .
- Electroluminescence : Host-free OLEDs using this moiety achieve external quantum efficiencies (EQE) up to 4.8% due to balanced charge transport .
Q. Data Contradiction: Why do different bases yield conflicting regioselectivity in iodination reactions?
Methodological Answer:
- PhLi : Favors kinetic 3-iodo product via faster deprotonation at the less hindered position (63% yield in flow conditions) .
- LDA : Promotes thermodynamic 5-iodo isomer due to equilibration of lithiated intermediates. Mechanistic studies (NMR/IR) guide process optimization to suppress byproducts .
Q. Methodological: How to optimize coupling reactions involving this compound?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or THF to prevent hydrolysis of intermediates .
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for imidazopyridine derivatives .
- Workflow Automation : Continuous flow systems improve reproducibility in gram-scale syntheses (e.g., 61% yield for propargylamine derivatives) .
Q. Computational: What role does CADD play in designing derivatives of this compound?
Methodological Answer:
- Ligand Efficiency : Computer-aided drug discovery (CADD) identifies low molecular weight imidazopyridine analogs with high ligand efficiency (LE > 0.4) .
- Docking Studies : Molecular docking predicts binding to kinase targets (e.g., EGFR), validated by IC₅₀ assays .
Q. Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Column Chromatography : Silica gel with chloroform/hexane (1:2) eluent removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 123–124°C) .
Q. Advanced: How does steric hindrance from the trifluoromethyl group impact reactivity?
Methodological Answer:
- Nucleophilic Attack : The CF₃ group ortho to the nitrile reduces accessibility, requiring elevated temperatures (80–100°C) for SNAr reactions .
- Steric Maps : Computational models (e.g., DFT) predict reaction sites, validated by X-ray crystallography .
Q. Data Interpretation: How to resolve discrepancies in NMR spectra of derivatives?
Methodological Answer:
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVMSCLLULGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334533 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4088-84-0 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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